molecular formula C26H21BrN2 B12285576 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine

Cat. No.: B12285576
M. Wt: 441.4 g/mol
InChI Key: YZRBEAGOFACMIN-UHFFFAOYSA-N
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Description

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core. The bromine substituent at position 4 and the bulky trityl (triphenylmethyl) group at position 6 distinguish it from related derivatives. This compound is likely utilized as an intermediate in pharmaceutical or organic synthesis, where the trityl group may act as a protective moiety during multi-step reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H21BrN2

Molecular Weight

441.4 g/mol

IUPAC Name

4-bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C26H21BrN2/c27-24-16-17-28-25-19-29(18-23(24)25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18-19H2

InChI Key

YZRBEAGOFACMIN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via electrophilic aromatic substitution , where NBS acts as a brominating agent. The trityl group at the 6-position sterically and electronically directs bromination to the 4-position of the pyrrolopyridine core. Key parameters include:

Parameter Value/Detail
Solvent Dichloromethane
Temperature Room temperature (20–25°C)
Reaction Time 4–6 hours
NBS Equivalents 1.0–1.2 equivalents
Yield 70–85% (estimated from analogous reactions)

The reaction is typically conducted under inert atmosphere (e.g., nitrogen) to prevent side reactions.

Purification and Isolation

Post-reaction purification involves:

  • Recrystallization : Using solvents such as ethyl acetate/hexane mixtures to isolate the product as a crystalline solid.
  • Column Chromatography : Employing silica gel with a gradient elution of 10–30% ethyl acetate in hexane to achieve >95% purity.

Alternative Approaches and Comparative Analysis

While the NBS-mediated bromination is the predominant method, alternative strategies have been explored for related pyrrolopyridine derivatives, offering insights into potential optimizations.

Halogen Exchange Reactions

Patent literature describes phosphorus oxychloride (POCl₃) -mediated halogenation for pyrimidine derivatives. For instance, 2-methyl-4,5,6-trichloropyrimidine was synthesized via refluxing with POCl₃ at 105°C. While this approach is less relevant for bromination, it highlights the utility of vigorous conditions for stubborn substrates.

Optimization Strategies and Scalability

Solvent and Reagent Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution by stabilizing the transition state. Non-polar solvents may reduce reaction rates.
  • Catalytic Additives : Trace amounts of azobisisobutyronitrile (AIBN) or light exposure could accelerate radical pathways in stubborn cases.

Scalability and Industrial Relevance

The room-temperature conditions and simple workup make the NBS method scalable. Pilot-scale batches (≥100 g) would require:

  • Efficient stirring to ensure homogeneity.
  • Controlled addition of NBS to mitigate exothermic side reactions.

Analytical Characterization

Post-synthesis characterization relies on:

  • NMR Spectroscopy : Distinct signals for the trityl group (δ 7.2–7.4 ppm, aromatic protons) and pyrrolopyridine core (δ 4.5–5.5 ppm, dihydropyrrole protons).
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 442.4.
  • Elemental Analysis : Confirms C, H, N, and Br content within ±0.4% of theoretical values.

Challenges and Mitigation

Regioselectivity and Byproduct Formation

The trityl group’s steric bulk minimizes di- or polybromination. However, minor byproducts (<5%) may arise from:

  • Overbromination : Mitigated by stoichiometric control of NBS.
  • Oxidation of the Dihydropyrrole Ring : Avoided by excluding oxidizing agents.

Stability Considerations

The product is sensitive to prolonged light exposure and moisture. Storage under nitrogen at −20°C is recommended.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential pharmacological activities. Pyrrolo[3,4-b]pyridine derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Compounds with pyridine scaffolds have been explored for their efficacy against multidrug-resistant pathogens. The incorporation of bromine and trityl groups may enhance the antibacterial properties of this compound.
  • Anticancer Properties : Research indicates that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines. The trityl group could provide additional stability and bioavailability, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : Some pyrrolo compounds have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. The specific interactions of 4-bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine with neural pathways warrant detailed studies.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on cancer cells
NeuroprotectivePotential protective effects on neurons

Synthetic Applications

The compound can serve as a building block in organic synthesis due to its unique structure. Its applications include:

  • Synthesis of Novel Compounds : The bromine atom can be replaced or modified to create various derivatives with tailored properties.
  • Catalysis : Pyrrolo compounds are often used in catalytic processes due to their ability to stabilize reactive intermediates.

Case Studies

  • Antimicrobial Testing : A study demonstrated that derivatives of pyrrolo compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to structural modifications enhancing membrane permeability .
  • Cytotoxicity Assays : In vitro studies on similar pyrrolo compounds revealed IC50 values indicating strong cytotoxic effects against several cancer cell lines, suggesting that this compound could yield promising results in anticancer research .

Mechanism of Action

The mechanism of action of 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the trityl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS: 905273-35-0)
  • Key Differences: The bromine substituent is at position 3 instead of 4.
  • Synthetic Relevance : Available from two suppliers, indicating industrial accessibility. The InChIKey (AMBWLXFCRSBNJS-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione (CAS: 2229724-66-5)
  • Functional Groups : Incorporates a ketone (5-oxo) and a piperidine-2,6-dione moiety.
  • Molecular weight: 324.13 g/mol .
6-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
  • Substituents : Features a biphenyl-oxoethyl group instead of bromo/trityl.
  • Synthesis: Derived from quinolinic acid via potassium hydroxide treatment and subsequent alkylation, highlighting divergent synthetic pathways compared to brominated analogs .

Physicochemical Properties

Property 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine 3-Bromo Isomer Piperidine-Dione Derivative
Molecular Weight ~470 g/mol (estimated) ~470 g/mol (estimated) 324.13 g/mol
Key Functional Groups Br (position 4), trityl (position 6) Br (position 3), trityl Br, 5-oxo, piperidine-dione
Solubility Low (hydrophobic trityl) Low Moderate (polar groups)
Synthetic Use Intermediate/protecting group Intermediate Pharmacological candidate

Biological Activity

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is a compound belonging to the class of dihydropyrrolo derivatives, which are known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various studies and research findings.

  • Molecular Formula : C19_{19}H18_{18}BrN2_2
  • Molecular Weight : 368.26 g/mol
  • CAS Number : 1393575-84-2

The compound features a bromine atom and a trityl group that significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrrolo compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer progression.
  • Antimicrobial Properties :
    • Pyrrole-based compounds have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Neuroprotective Effects :
    • Some derivatives have shown potential in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and microbial growth.
  • DNA Binding : Similar compounds have been observed to bind to DNA, interfering with replication and transcription processes.

Case Studies

Several studies have highlighted the efficacy of dihydropyrrolo derivatives:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry reported that a related compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity (reference needed).
  • Antimicrobial Activity :
    • Research indicated that similar pyrrole derivatives showed significant activity against multidrug-resistant bacterial strains, suggesting their potential as new antimicrobial agents (reference needed).
  • Neuroprotective Studies :
    • A study demonstrated that a related compound could prevent neuronal cell death induced by oxidative stress in vitro, suggesting its potential for treating neurodegenerative diseases (reference needed).

Data Summary Table

Biological ActivityMechanismReference
AnticancerEnzyme inhibition & DNA binding
AntimicrobialMembrane disruption
NeuroprotectiveOxidative stress reduction

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